(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 63658-16-2
VCID: VC4444059
InChI: InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6-
SMILES: CC=C(C(=O)OC)NC(=O)OC(C)(C)C
Molecular Formula: C10H17NO4
Molecular Weight: 215.249

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

CAS No.: 63658-16-2

Cat. No.: VC4444059

Molecular Formula: C10H17NO4

Molecular Weight: 215.249

* For research use only. Not for human or veterinary use.

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate - 63658-16-2

Specification

CAS No. 63658-16-2
Molecular Formula C10H17NO4
Molecular Weight 215.249
IUPAC Name methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Standard InChI InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6-
Standard InChI Key MYYHIDZJUDGETM-SREVYHEPSA-N
SMILES CC=C(C(=O)OC)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a Z-configuration (cis) stereochemistry at the double bond, confirmed by its IUPAC name: methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate. The tert-butoxycarbonyl (Boc) group provides steric protection to the amino functionality, while the methyl ester enhances solubility in organic solvents. The planar geometry of the α,β-unsaturated ester moiety facilitates conjugation, a property exploited in cycloaddition reactions .

Physical and Spectral Characteristics

Key physical properties include:

  • Melting Point: 72.5–73.5°C (ethyl acetate/hexane)

  • Density: 1.061 ± 0.06 g/cm³ at 20°C

  • Boiling Point: 285.3 ± 32.0°C at 760 Torr

Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy corroborate the structure. The ¹H NMR spectrum in CDCl₃ displays characteristic signals for the Boc group (δ 1.44 ppm, singlet, 9H), methyl ester (δ 3.72 ppm, singlet, 3H), and olefinic protons (δ 5.85 ppm, quartet, J = 10.2 Hz) . IR stretches at 1722 cm⁻¹ (C=O ester) and 2979 cm⁻¹ (C-H alkane) further validate functional groups .

Synthesis Methodologies

Traditional Multi-Step Synthesis

Early routes involved sequential protection and esterification of serine derivatives. A representative procedure starts with methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile. Subsequent elimination with 1,8-diazabicycloundec-7-ene (DBU) yields the α,β-unsaturated ester (65–79% yield) .

StepReagents/ConditionsYield (%)
1Boc₂O, DMAP, CH₃CN85
2DBU, RT, 8 h79

One-Pot Synthesis Advancements

Recent innovations employ cesium carbonate (Cs₂CO₃)-mediated esterification/elimination cascades. Combining N-Boc-serine with 2-bromopropane in dimethylformamide (DMF) at 60°C for 12 hours achieves 79% yield . The base simultaneously deprotonates the hydroxyl group and facilitates β-elimination, streamlining production .

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃DMF6079
2Cs₂CO₃DMF6082

Applications in Pharmaceutical Research

Building Block for Peptidomimetics

The α,β-unsaturated ester serves as a dehydroalanine precursor, enabling incorporation into peptidomimetics. These non-natural amino acids enhance protease resistance in drug candidates . For instance, derivatives of this compound have been used to synthesize kinase inhibitors targeting cancer pathways.

Cross-Coupling Reactions

The electron-deficient double bond participates in Heck and Diels-Alder reactions. Palladium-catalyzed coupling with aryl halides generates biaryl structures, prevalent in antipsychotic agents .

Research Findings and Optimization

Solvent and Temperature Effects

Studies demonstrate that polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity, while temperatures above 60°C accelerate elimination but risk decomposition . Optimized conditions (60°C, DMF, Cs₂CO₃) balance speed and product integrity .

Impact of Substituents

Introducing electron-withdrawing groups on the aromatic ring increases electrophilicity of the double bond, enhancing reactivity in cycloadditions. Conversely, bulky substituents on the Boc group reduce enzymatic degradation rates in vivo .

ManufacturerPurity (%)Price (1g)
TRC95$45
AK Scientific97$139
Matrix Scientific95$306

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